molecular formula C8H6INO2 B13508784 2-Iodo-4-isocyanato-1-methoxybenzene

2-Iodo-4-isocyanato-1-methoxybenzene

Cat. No.: B13508784
M. Wt: 275.04 g/mol
InChI Key: FKPVNSXHZQLCGT-UHFFFAOYSA-N
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Description

2-Iodo-4-isocyanato-1-methoxybenzene is an aromatic compound with the molecular formula C8H6INO2 It is characterized by the presence of an iodine atom, an isocyanate group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-isocyanato-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-isocyanato-1-methoxybenzene using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-isocyanato-1-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Addition: Alcohols or amines in the presence of a catalyst like triethylamine or pyridine.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Addition: Formation of urethanes or ureas.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of amines.

Scientific Research Applications

2-Iodo-4-isocyanato-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Potential use in the modification of biomolecules, such as proteins or nucleic acids, through covalent attachment of the isocyanate group.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Iodo-4-isocyanato-1-methoxybenzene involves its reactivity towards nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as the modification of biomolecules or the synthesis of complex organic compounds. The iodine atom can also participate in electrophilic substitution reactions, further expanding the compound’s utility in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    4-Iodoanisole: Similar structure but lacks the isocyanate group.

    4-Methoxyphenyl isocyanate: Similar structure but lacks the iodine atom.

    2-Iodo-4-nitroanisole: Similar structure but contains a nitro group instead of an isocyanate group.

Uniqueness

2-Iodo-4-isocyanato-1-methoxybenzene is unique due to the presence of both an iodine atom and an isocyanate group on the same benzene ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable for a wide range of applications in synthetic chemistry and beyond.

Properties

Molecular Formula

C8H6INO2

Molecular Weight

275.04 g/mol

IUPAC Name

2-iodo-4-isocyanato-1-methoxybenzene

InChI

InChI=1S/C8H6INO2/c1-12-8-3-2-6(10-5-11)4-7(8)9/h2-4H,1H3

InChI Key

FKPVNSXHZQLCGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=C=O)I

Origin of Product

United States

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